molecular formula C11H10N4O2 B7904255 N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide

N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide

Cat. No.: B7904255
M. Wt: 230.22 g/mol
InChI Key: XDROKWGWDJLHCV-UHFFFAOYSA-N
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Description

N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide is a compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an amino group at the 4th position and an oxo group at the 2nd position of the pyrimidine ring, along with a benzamide moiety attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide typically involves the reaction of 4-amino-2-oxo-1,2-dihydropyrimidine with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of kainate receptors, it binds to a site distinct from the agonist binding site, thereby inhibiting receptor activation . This interaction affects neurotransmission pathways, which can have therapeutic implications for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a non-competitive antagonist of kainate receptors sets it apart from other similar compounds .

Properties

IUPAC Name

N-(6-amino-2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-9-8(6-13-11(17)15-9)14-10(16)7-4-2-1-3-5-7/h1-6H,(H,14,16)(H3,12,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDROKWGWDJLHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(NC(=O)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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